molecular formula C16H24O3 B14205938 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene CAS No. 831170-90-2

1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene

Cat. No.: B14205938
CAS No.: 831170-90-2
M. Wt: 264.36 g/mol
InChI Key: CTRLFKUZFASTMZ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene: is an organic compound characterized by a benzene ring substituted with two methoxy groups and an oct-1-en-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with 1,3-dimethoxybenzene.

    Alkylation: The benzene ring is alkylated using an appropriate alkylating agent, such as oct-1-en-3-yl bromide, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and oct-1-en-3-yloxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators.

Comparison with Similar Compounds

    1,3-Dimethoxybenzene: Lacks the oct-1-en-3-yloxy group, making it less complex.

    1,3-Dimethoxy-5-(4-phenoxy-2-butyn-1-yl)benzene: Contains a different substituent, leading to distinct chemical properties.

Uniqueness: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene is unique due to the presence of the oct-1-en-3-yloxy group, which imparts specific chemical reactivity and potential biological activity not observed in similar compounds.

Properties

CAS No.

831170-90-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1,3-dimethoxy-5-oct-1-en-3-yloxybenzene

InChI

InChI=1S/C16H24O3/c1-5-7-8-9-13(6-2)19-16-11-14(17-3)10-15(12-16)18-4/h6,10-13H,2,5,7-9H2,1,3-4H3

InChI Key

CTRLFKUZFASTMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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